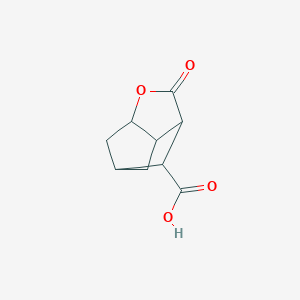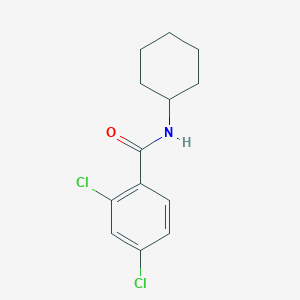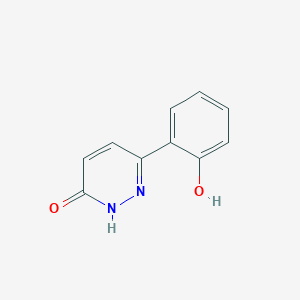
6-(2-羟基苯基)吡哒嗪-3(2H)-酮
概述
描述
“6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is a chemical compound with the empirical formula C10H8N2O2 . It has a molecular weight of 188.18 .
Synthesis Analysis
A new synthesis for the preparation of 6-(2-hydroxyphenyl)-3-pyridazinones involves cyclizing a 1,1,1-trihalo-2-hydroxy-4-(2-hydroxyphenyl)-1-butanone with hydrazine .Molecular Structure Analysis
The molecular structure of “6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is represented by the SMILES stringOc1ccccc1C2=NNC(=O)C=C2 . Physical And Chemical Properties Analysis
“6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is a solid with a melting point of 297-302 °C (lit.) .科学研究应用
合成方法:已经开发出一种用于 2-苯基-5-(邻羟基苯基)-吡哒嗪-3(2H)-酮的新型一锅合成方法,扩大了合成这些化合物的范围 (Basanagouda 和 Kulkarni,2011).
药物应用:源自吡哒嗪-3-酮的化合物 CEP-26401 已被确定为注意力和认知障碍的潜在治疗方法,对人和小鼠组胺 H3 受体表现出高亲和力 (Hudkins 等,2011).
抗病毒研究:5-羟基-3(2H)-吡哒嗪酮的衍生物已被研究为 1 型 HCV NS5B 聚合酶的抑制剂,重点关注构效关系和代谢稳定性 (Zhou 等,2008).
缓蚀:使用密度泛函方法的研究调查了取代的吡哒嗪(包括 6-(2-羟基苯基)吡哒嗪-3(2H)-酮的衍生物)对硝酸溶液中铜腐蚀的抑制作用 (Zarrouk 等,2012).
化学合成和生物活性:已经对 6-(联苯-4-基)-2-[2-(吲哚-1-基)乙基]-4,5-二氢吡哒嗪-3(2H)-酮及其衍生物的合成进行了研究,表明它们在药理学和有机化学中的重要性 (Asif 等,2011).
合成中的催化:已经开发出一种用于合成吡哒嗪-3(2H)-酮的铜催化好氧脱氢方法,展示了这些化合物在化学合成中的多功能性 (Liang 等,2013).
血小板聚集抑制:吡哒嗪酮衍生物已被证明可以抑制血小板聚集,表明在心血管疾病中具有潜在的治疗用途 (Montero-Lastres 等,1999).
光学性质:已经估计了新合成的吡哒嗪-3(2H)-酮衍生物的基态和激发态偶极矩,有助于我们了解它们的光学性质 (Desai 等,2016).
抗炎和镇痛剂:已经合成出新的 6-取代的 2-烷基吡哒嗪-3(2H)-酮衍生物,并显示出抗炎和镇痛特性,突出了它们在医学应用中的潜力 (Loksha 和 Abd-Alhaseeb,2020).
COX-2 抑制功效:已经探索了 2,6-二取代的吡哒嗪-3(2H)-酮衍生物的合成及其 COX-2 抑制功效评估,表明它们在开发新药剂方面的潜力 (Ibrahim 等,2017).
聚合物化学:对含有吡哒嗪酮部分的聚合物的合成和表征的研究,包括 6-(4-羟基苯基)吡哒嗪-3(2H)-酮,表明这些化合物在先进材料科学中的实用性 (Xu 等,2006).
作用机制
A series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were designed, synthesized, and evaluated as innovative multifunctional agents against Alzheimer’s disease . These compounds showed great AChE inhibitory activity, excellent antioxidant activity, and moderate Aβ 1-42 aggregation inhibition .
属性
IUPAC Name |
3-(2-hydroxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUVPRZRSCWUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281906 | |
| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxyphenyl)pyridazin-3(2H)-one | |
CAS RN |
62567-42-4 | |
| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62567-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062567424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-hydroxyphenyl)pyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

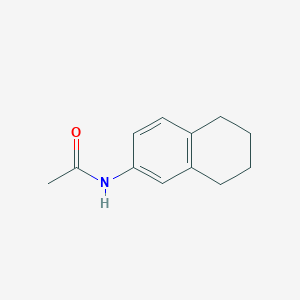
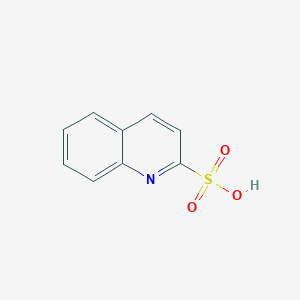
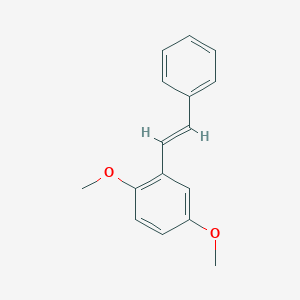
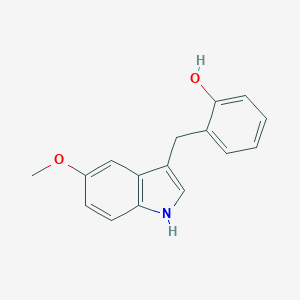
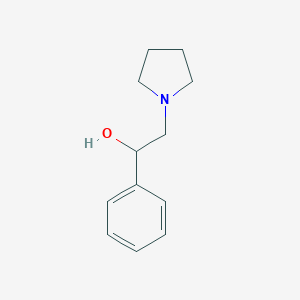
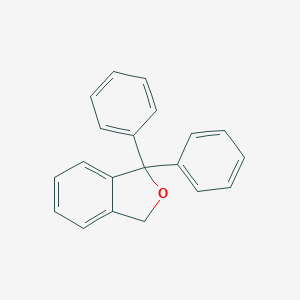
![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

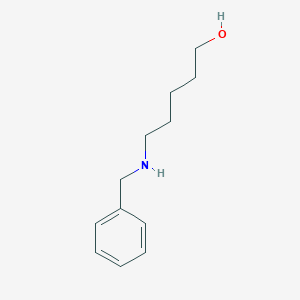
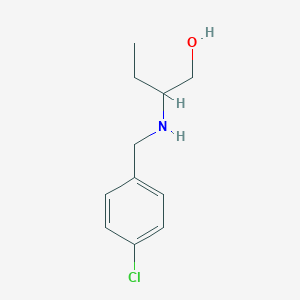
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
